Licodione

描述

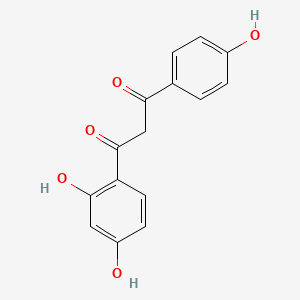

Licodione is a naturally occurring chalcone, a type of flavonoid, which is found in various plants, particularly in the legume family. Chalcones are characterized by their open-chain structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions: Licodione can be synthesized through the hydroxylation of liquiritigenin, a flavanone, using a cytochrome P450 monooxygenase enzyme known as this compound synthase. The reaction involves the following substrates: liquiritigenin, NADPH, H+, and O2. The products of this reaction are this compound, NADP+, and H2O .

Industrial Production Methods:

化学反应分析

Types of Reactions: Licodione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different flavonoid derivatives.

Reduction: Reduction reactions can convert this compound into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Flavonoid derivatives with additional hydroxyl or carbonyl groups.

Reduction: Dihydrochalcones with saturated carbonyl systems.

Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

科学研究应用

Chemistry

Licodione serves as a precursor in the synthesis of various flavonoid derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities. For instance, it can be converted into other chalcones through oxidation and reduction reactions.

Biology

Research indicates that this compound plays a role in plant defense mechanisms and symbiotic interactions. In particular, it has been studied within the context of alfalfa cells where its biosynthesis is linked to the induction of nodulation genes in Rhizobium meliloti, which forms nitrogen-fixing nodules .

Case Study: Alfalfa Cells

A study demonstrated that this compound synthase activity increased in cultured alfalfa cells after treatment with yeast extract, indicating its role in secondary metabolism and plant defense responses .

Medicine

The medicinal properties of this compound have garnered attention for their potential therapeutic applications. Its anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase and lipoxygenase enzymes involved in inflammatory pathways. Additionally, it exhibits antioxidant properties by scavenging free radicals, which may help mitigate oxidative stress-related diseases .

Clinical Relevance

Research has shown that this compound could be beneficial in the development of new therapeutic agents for conditions characterized by inflammation and oxidative stress. Its applications could extend to formulations for chronic inflammatory diseases and skin conditions due to its antioxidant benefits .

Industry

This compound's antioxidant properties make it a candidate for use in the cosmetic industry. It can be incorporated into skincare products aimed at reducing oxidative damage to skin cells, thus promoting healthier skin aging processes.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase and lipoxygenase | Therapeutics for inflammatory diseases |

| Antimicrobial | Disruption of microbial cell membranes | Antiseptics and preservatives |

| Antioxidant | Free radical scavenging | Skincare formulations |

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Isoliquiritigenin | Anti-inflammatory, antioxidant | More potent in certain inflammatory models |

| Butein | Anti-inflammatory, anticancer | Exhibits stronger anticancer properties |

| Xanthohumol | Antimicrobial, anticancer | Prenylated structure enhances bioactivity |

作用机制

Licodione exerts its effects primarily through its interaction with cellular pathways involved in inflammation and oxidative stress. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage .

相似化合物的比较

Isoliquiritigenin: Another chalcone with anti-inflammatory and antioxidant properties.

Butein: Known for its anti-inflammatory and anticancer activities.

Xanthohumol: A prenylated chalcone with antimicrobial and anticancer properties.

生物活性

Licodione, a flavonoid compound derived from the licorice plant (Glycyrrhiza species), has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its biological functions. The compound's structure includes a chromone backbone with various hydroxyl and methoxy substitutions that enhance its reactivity and interaction with biological targets.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is particularly important in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions.

- Antimicrobial Properties : this compound has shown effectiveness against various pathogens, including bacteria and fungi. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Cytotoxic Effects : Studies have reported the cytotoxicity of this compound against cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

- Gene Expression Modulation : Research indicates that this compound can influence gene expression related to antioxidant defense mechanisms and inflammatory responses, enhancing cellular resilience against stressors .

- Interaction with Cellular Signaling Pathways : this compound affects various signaling pathways, including NF-κB and MAPK pathways, which are crucial for regulating inflammation and cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity : A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound exhibited a strong scavenging effect compared to standard antioxidants .

- Anti-inflammatory Mechanism Analysis : In vitro studies demonstrated that this compound significantly reduced TNF-α-induced inflammation in human endothelial cells by downregulating NF-κB activation .

- Cytotoxicity Assay : A comparative study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, HeLa). The findings revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,16-17,19H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKMEBGIJSGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210052 | |

| Record name | Licodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61153-76-2 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61153-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licodione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is licodione and where is it found?

A1: this compound (1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione) is a natural dibenzoylmethane compound found in certain plants like Glycyrrhiza echinata (licorice). It acts as an intermediate in the biosynthesis of various flavonoids, including the retrochalcone echinatin. [, ]

Q2: How is this compound synthesized in plants?

A2: this compound biosynthesis involves a unique enzymatic reaction catalyzed by this compound synthase, a cytochrome P450 monooxygenase. This enzyme catalyzes the 2-hydroxylation of (2S)-liquiritigenin (7,4′-dihydroxyflavanone), followed by hemiacetal opening to yield this compound. [, ] Interestingly, some flavanone 3-hydroxylases (F3Hs) also possess a side activity that can lead to this compound formation through a series of 2-hydroxylation and dehydration reactions. []

Q3: What is the role of this compound in the biosynthesis of echinatin?

A3: this compound is a crucial intermediate in the biosynthesis of echinatin, a retrochalcone with transposed A- and B-rings compared to typical chalcones. Studies using radiolabeled precursors in Glycyrrhiza echinata cell cultures demonstrated that this compound is formed from isoliquiritigenin and serves as a precursor for echinatin biosynthesis, highlighting the unusual rearrangement of the chalcone structure. [, ]

Q4: What enzymes are involved in the conversion of this compound to echinatin?

A4: While the exact mechanism of this compound conversion to echinatin is still under investigation, O-methyltransferases (OMTs) are likely involved. Research on Glycyrrhiza echinata cells suggests that specific OMTs exhibit increased activity following yeast extract treatment, coinciding with increased echinatin biosynthesis. This suggests a potential role for OMTs in modifying this compound during echinatin formation. [, ]

Q5: Does this compound play a role in other flavonoid pathways?

A5: While primarily recognized for its role in echinatin biosynthesis, this compound may also contribute to the formation of other flavonoids. Studies have shown that radiolabeled this compound can be incorporated into 7,4′-dihydroxyflavone in Glycyrrhiza echinata cultures, albeit at a lower efficiency compared to isoliquiritigenin. This indicates a possible, though potentially less significant, role of this compound in the formation of certain flavones. []

Q6: What are the potential applications of this compound?

A6: Given its role in the biosynthesis of flavonoids, this compound holds potential for various applications. Further research into its biological activities and its production through engineered microorganisms could unlock its potential in pharmaceuticals, cosmetics, and agriculture.

Q7: What analytical techniques are used to study this compound?

A7: Researchers utilize a combination of techniques to study this compound, including high-performance liquid chromatography (HPLC) for separation and identification. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy are crucial for structural characterization and understanding the keto-enol tautomerism exhibited by this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。